4-Nitro-2,1-benzisothiazole
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Overview
Description
4-Nitro-2,1-benzisothiazole is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a nitro group at the fourth position of the benzisothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,1-benzisothiazole typically involves the nitration of 2,1-benzisothiazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2,1-benzisothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form azo dyes, which are used in textile and pigment industries.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Diazonium salts and aromatic amines.
Major Products Formed:
Reduction: 4-Amino-2,1-benzisothiazole.
Substitution: Various substituted benzisothiazoles.
Coupling Reactions: Azo dyes with diverse color properties.
Scientific Research Applications
4-Nitro-2,1-benzisothiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The biological activity of 4-Nitro-2,1-benzisothiazole is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes and disrupt cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Nitro-1,3-benzisothiazole
- 5-Nitro-2,1-benzisothiazole
- 3-Nitro-2,1-benzisothiazole
Comparison: 4-Nitro-2,1-benzisothiazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activityFor instance, the position of the nitro group can affect the compound’s ability to undergo specific reactions and interact with biological targets .
Properties
IUPAC Name |
4-nitro-2,1-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKSTSIAJNQQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947071 |
Source
|
Record name | 4-Nitro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24245-98-5 |
Source
|
Record name | CCRIS 8321 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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